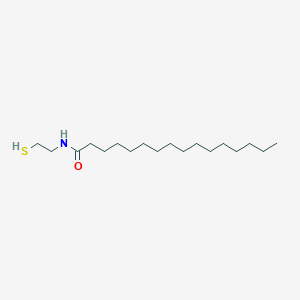

N-(2-Sulfanylethyl)hexadecanamide

Description

N-(2-Sulfanylethyl)hexadecanamide is a fatty amide derivative characterized by a hexadecanamide backbone linked to a sulfanylethyl (-SCH2CH2-) group.

Properties

CAS No. |

6162-68-1 |

|---|---|

Molecular Formula |

C18H37NOS |

Molecular Weight |

315.6 g/mol |

IUPAC Name |

N-(2-sulfanylethyl)hexadecanamide |

InChI |

InChI=1S/C18H37NOS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)19-16-17-21/h21H,2-17H2,1H3,(H,19,20) |

InChI Key |

QMEIMAPFZPPDGM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCCS |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Sulfanylethyl)hexadecanamide typically involves the reaction of hexadecanoyl chloride with 2-mercaptoethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: N-(2-Sulfanylethyl)hexadecanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under mild conditions.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amine .

Scientific Research Applications

N-(2-Sulfanylethyl)hexadecanamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the formulation of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Sulfanylethyl)hexadecanamide involves its interaction with specific molecular targets and pathways. The sulfanylethyl group can participate in redox reactions, influencing cellular processes. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Anti-Inflammatory Derivatives

N-(2-Hydroxyethyl)hexadecanamide (Palmitoylethanolamide, PEA)

- Structure : Hydroxyethyl (-CH2CH2OH) group replaces sulfanylethyl.

- Activity : Orally active anti-inflammatory agent that downregulates mast cell activation, reducing edema and hyperalgesia . Unlike classical NSAIDs, PEA modulates immune responses without cyclooxygenase inhibition.

- Applications : Used in managing neuropathic pain, migraines, and inflammatory conditions .

N-(2-Sulfanylethyl)hexadecanamide

- Differentiation : Sulfur’s electronegativity and nucleophilicity could alter receptor interactions compared to PEA’s hydroxyethyl group.

Pseudo-Ceramides for Dermatological Use

SLE (N-(3-Hexadecyloxy-2-hydroxypropyl)-N-2-hydroxyethyl hexadecanamide)

- Structure : Contains a hexadecyloxy (-OCH2(CH2)14CH3) and hydroxyethyl group.

- Activity : Mimics natural ceramides, restoring stratum corneum barrier function in atopic dermatitis (AD). Forms lamellar structures that enhance skin hydration .

- Applications : Combined with steroids in topical formulations for AD .

N-(Hexadecyloxyhydroxypropyl)-N-Hydroxyethylhexadecanamide

This compound

- Potential Differentiation: Sulfur’s redox activity might offer antioxidant benefits in skincare, but its compatibility with formulation excipients (e.g., oxidation risks) requires evaluation.

Unmodified Hexadecanamide and Bis-Amides

Hexadecanamide

N,N'-Ethane-1,2-diylbishexadecanamide

- Structure : Two hexadecanamide groups linked by ethylene.

This compound

- Hypothesized Advantages : The sulfanylethyl group may reduce aggregation tendencies compared to bis-amides, improving solubility for pharmaceutical applications.

Data Table: Key Comparative Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.